molecular formula C17H30N2O4 B14999489 ethyl N-(cyclohexylcarbonyl)leucylglycinate

ethyl N-(cyclohexylcarbonyl)leucylglycinate

Cat. No.: B14999489
M. Wt: 326.4 g/mol
InChI Key: GKDPXXBZGIVKCT-UHFFFAOYSA-N
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Description

Ethyl N-(cyclohexylcarbonyl)leucylglycinate is a synthetic compound that belongs to the class of N-acyl amino acid derivatives This compound is characterized by the presence of an ethyl ester group, a cyclohexylcarbonyl group, and a leucylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(cyclohexylcarbonyl)leucylglycinate typically involves the following steps:

    Formation of Cyclohexylcarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexylcarbonyl chloride.

    Coupling with Leucylglycine: The cyclohexylcarbonyl chloride is then reacted with leucylglycine in the presence of a base such as triethylamine to form N-(cyclohexylcarbonyl)leucylglycine.

    Esterification: Finally, the N-(cyclohexylcarbonyl)leucylglycine is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(cyclohexylcarbonyl)leucylglycinate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-(cyclohexylcarbonyl)leucylglycine and ethanol.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Hydrolysis: N-(cyclohexylcarbonyl)leucylglycine and ethanol.

    Reduction: Ethyl N-(cyclohexylhydroxymethyl)leucylglycinate.

    Substitution: Various N-alkylated derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of ethyl N-(cyclohexylcarbonyl)leucylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Ethyl N-(cyclohexylcarbonyl)leucylglycinate can be compared with other N-acyl amino acid derivatives, such as:

    N-(cyclohexylcarbonyl)-D-phenylalanine: Known for its hypoglycemic activity.

    N-(cyclohexylcarbonyl)valine: Studied for its potential as a therapeutic agent.

    N-(cyclohexylcarbonyl)alanine: Explored for its biochemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 2-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]acetate

InChI

InChI=1S/C17H30N2O4/c1-4-23-15(20)11-18-17(22)14(10-12(2)3)19-16(21)13-8-6-5-7-9-13/h12-14H,4-11H2,1-3H3,(H,18,22)(H,19,21)

InChI Key

GKDPXXBZGIVKCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCCC1

Origin of Product

United States

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